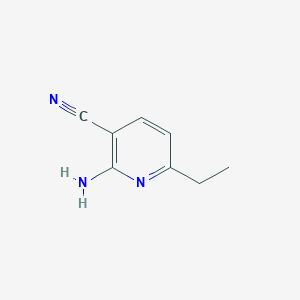

2-Amino-6-ethylnicotinonitrile

Description

2-Amino-6-ethylnicotinonitrile is a nicotinonitrile derivative characterized by an amino group at position 2, an ethyl substituent at position 6, and a cyano group at position 3 of the pyridine ring. Nicotinonitriles are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules targeting kinases, antimicrobial agents, and anticancer compounds .

Inferred Properties of this compound:

Propriétés

Formule moléculaire |

C8H9N3 |

|---|---|

Poids moléculaire |

147.18 g/mol |

Nom IUPAC |

2-amino-6-ethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-2-7-4-3-6(5-9)8(10)11-7/h3-4H,2H2,1H3,(H2,10,11) |

Clé InChI |

WCIDEVCXDIHZEJ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC(=C(C=C1)C#N)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-amino nicotinonitrile derivatives involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly nature.

Industrial Production Methods

Industrial production methods for 2-amino-6-ethylnicotinonitrile typically involve similar multi-component reactions, with a focus on optimizing reaction conditions to maximize yield and minimize costs. The use of inexpensive catalysts and eco-friendly solvents is emphasized to ensure scalability and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-ethylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: This reaction can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkyl groups

Major Products Formed

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism by which 2-amino-6-ethylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the exact molecular interactions and pathways involved .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Data for Nicotinonitrile Derivatives

*Assumed based on methyl analog.

Key Findings:

Larger alkyl groups (e.g., ethyl vs. methyl) typically lower melting points due to reduced crystallinity, though experimental confirmation is needed. Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 6-Amino-5-nitropicolinonitrile) exhibit higher reactivity and toxicity risks due to the nitro group’s electrophilic nature .

Toxicological Profiles: The methyl analog (2-Amino-6-methylnicotinonitrile) is classified as harmful (Category 4 acute toxicity) and irritating to skin, eyes, and respiratory systems . The ethyl variant may show similar hazards, though larger alkyl groups sometimes mitigate acute toxicity by slowing metabolic activation.

Applications in Medicinal Chemistry: Nicotinonitriles serve as precursors for kinase inhibitors and antimicrobial agents. For example, derivatives with aryl or heteroaryl substituents (e.g., thienyl in ) demonstrate enhanced binding to biological targets due to π-π interactions . Ethyl and methyl groups are often used to fine-tune pharmacokinetic properties; ethyl substituents may improve metabolic stability compared to smaller alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.